Dolutegravir

Descripción

Propiedades

IUPAC Name |

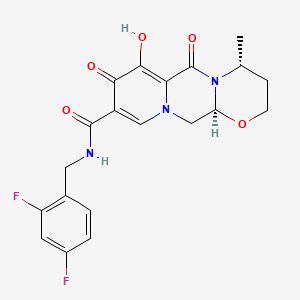

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWKPHLQXYSBKR-BMIGLBTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909356 | |

| Record name | Dolutegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Dolutegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1051375-16-6 | |

| Record name | Dolutegravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051375-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dolutegravir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dolutegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dolutegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO1W9H7M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dolutegravir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190-193ºC | |

| Record name | Dolutegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Dolutegravir's Mechanism of Action: A Technical Guide to HIV Integrase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) stands as a cornerstone in the modern antiretroviral therapy (ART) armamentarium, prized for its high potency, favorable safety profile, and a high genetic barrier to resistance. As a second-generation integrase strand transfer inhibitor (INSTI), its primary target is the HIV-1 integrase (IN), an essential enzyme for viral replication. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's potent anti-HIV activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

Core Mechanism of Action: Targeting the HIV Integrase Catalytic Site

The fundamental mechanism of action of this compound involves the potent and durable inhibition of the strand transfer step of HIV-1 DNA integration into the host genome.[1][2] This process is critical for the establishment of a productive and persistent viral infection.

HIV integrase is a 288-amino acid protein with three distinct domains: the N-terminal zinc-binding domain, the central catalytic core domain (CCD), and the C-terminal DNA-binding domain. The catalytic core contains a highly conserved D, D, E motif (Asp64, Asp116, and Glu152) that coordinates two divalent metal ions, typically magnesium (Mg²⁺), which are essential for its enzymatic activity.[3][4][5]

This compound's inhibitory action is centered on the integrase-viral DNA complex, known as the intasome. Its mechanism can be dissected into the following key steps:

-

Binding to the Intasome: this compound does not bind to the free integrase enzyme but rather to the complex formed between integrase and the processed viral DNA ends.[6]

-

Chelation of Divalent Metal Ions: The drug positions itself in the active site of the integrase, where its characteristic polycyclic planar moiety with a metal-chelating core effectively chelates the two Mg²⁺ ions.[7][8] This metal chelation is critical for its inhibitory function.

-

Inhibition of Strand Transfer: By binding to the active site and sequestering the essential metal cofactors, this compound physically obstructs the binding of the host cell's chromosomal DNA, thereby preventing the covalent linkage of the viral DNA to the host genome.[1][2][7] This blockade of the strand transfer reaction is the ultimate step that halts the integration process.

A key feature of this compound that contributes to its high barrier to resistance is its remarkably slow dissociation from the integrase-viral DNA complex.[9][10] This prolonged binding ensures sustained inhibition of the enzyme.

Quantitative Analysis of this compound's Potency and Resistance Profile

The efficacy of this compound has been extensively quantified through various in vitro assays. The following tables summarize key quantitative data on its inhibitory concentrations and dissociation kinetics against wild-type and resistant HIV-1 strains.

| Parameter | Cell Type | Wild-Type HIV-1 Value | Reference(s) |

| EC₅₀ | Peripheral Blood Mononuclear Cells (PBMCs) & MT-4 cells | 0.5 nM - 2.1 nM | [1] |

| IC₅₀ | Recombinant HIV-1 Integrase | 33 nM | [6] |

Table 1: In Vitro Efficacy of this compound against Wild-Type HIV-1

This compound maintains significant activity against HIV-1 strains that have developed resistance to first-generation INSTIs, such as Raltegravir and Elvitegravir.

| Integrase Mutation(s) | Fold Change in this compound Susceptibility | Reference(s) |

| Y143R | < 4-fold | [6] |

| N155H | < 4-fold | [6] |

| G140S/Q148H | ~5.6-fold | [6] |

| R263K | ~2-fold | [11][12] |

| G118R | >5-fold | [11][12] |

Table 2: In Vitro Activity of this compound against Resistant HIV-1 Mutants

The prolonged residence time of this compound at its target site is a distinguishing feature.

| Integrase Inhibitor | Dissociative Half-life (t½) from Wild-Type Integrase-DNA Complex | Reference(s) |

| This compound | 71 hours | [13] |

| Raltegravir | 8.8 hours | [13] |

| Elvitegravir | 2.7 hours | [13] |

Table 3: Comparative Dissociation Kinetics of Integrase Inhibitors

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

a. Reagents and Materials:

-

Purified recombinant HIV-1 integrase

-

Oligonucleotides mimicking the processed HIV-1 LTR (Long Terminal Repeat) end, one of which is radiolabeled (e.g., with ³²P)

-

Target DNA (e.g., a plasmid or a different oligonucleotide)

-

Assay buffer: Typically contains HEPES, DTT, a divalent cation (e.g., MnCl₂ or MgCl₂), and a non-ionic detergent (e.g., NP-40).

-

This compound stock solution (in DMSO)

-

Loading buffer (e.g., formamide, EDTA, bromophenol blue)

-

Denaturing polyacrylamide gel

-

Phosphorimager system

b. Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the assay buffer, a fixed concentration of recombinant HIV-1 integrase, and the radiolabeled LTR oligonucleotide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the strand transfer reaction by adding the target DNA to each mixture.

-

Incubate the reactions for a defined period (e.g., 60-90 minutes) at 37°C.

-

Stop the reactions by adding the loading buffer.

-

Denature the samples by heating (e.g., 95°C for 5 minutes).

-

Separate the reaction products by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize and quantify the radiolabeled substrate and the strand transfer products using a phosphorimager.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

Single-Cycle Infectivity Assay

This cell-based assay measures the ability of this compound to inhibit HIV-1 infection in a single round of replication.

a. Reagents and Materials:

-

HIV-1 vector stocks (e.g., pseudotyped with VSV-G and containing a reporter gene like luciferase or GFP)

-

Target cells (e.g., HEK293T or TZM-bl cells)

-

Cell culture medium and supplements

-

This compound stock solution

-

Lysis buffer (for luciferase assay) or flow cytometer (for GFP assay)

-

Luminometer or flow cytometer

b. Protocol:

-

Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the cells and add the this compound dilutions (and a drug-free control).

-

Immediately add a standardized amount of the HIV-1 vector stock to each well.

-

Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

-

Quantify the reporter gene expression:

-

Luciferase: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

-

GFP: Harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.

-

-

Calculate the percentage of inhibition for each this compound concentration relative to the drug-free control and determine the EC₅₀ value.

Dissociation Kinetics Assay (Scintillation Proximity Assay - SPA)

This assay measures the dissociation rate (k_off) and half-life (t½) of radiolabeled this compound from the pre-formed integrase-DNA complex.

a. Reagents and Materials:

-

Radiolabeled this compound (e.g., [³H]this compound)

-

Purified recombinant HIV-1 integrase

-

Biotinylated oligonucleotide mimicking the viral DNA end

-

Streptavidin-coated SPA beads

-

Assay buffer

-

Unlabeled this compound (for competition)

-

Scintillation counter

b. Protocol:

-

Pre-form the integrase-DNA complex by incubating purified integrase with the biotinylated viral DNA oligonucleotide.

-

Immobilize the complex onto streptavidin-coated SPA beads.

-

Add radiolabeled this compound to the bead-complex suspension and incubate to allow binding to reach equilibrium.

-

Initiate the dissociation by adding a large excess of unlabeled this compound.

-

At various time points, measure the radioactivity remaining on the beads using a scintillation counter. The signal will decrease as the radiolabeled drug dissociates.

-

Plot the natural logarithm of the signal against time. The negative slope of the resulting line represents the dissociation rate constant (k_off).

-

Calculate the dissociative half-life (t½) using the formula: t½ = ln(2) / k_off.

Visualizations

The following diagrams illustrate the HIV-1 integration pathway, the mechanism of this compound's action, and a typical experimental workflow.

Caption: The HIV-1 integration pathway.

Caption: this compound's mechanism of action.

Caption: Workflow for IC₅₀ determination.

References

- 1. Rapid, high-throughput purification of HIV-1 integrase using microtiter plate technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Site-directed mutagenesis of HIV-1 integrase demonstrates differential effects on integrase functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

- 7. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. gatorbio.com [gatorbio.com]

The Genesis of a New HIV Integrase Inhibitor: A Technical Overview of Dolutegravir's Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical stages of the discovery and preclinical development of dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of modern antiretroviral therapy. We will delve into the core scientific principles, experimental methodologies, and key data that underpinned its journey from a lead compound to a clinical candidate.

From Lead Optimization to a Clinical Candidate: The Discovery Pathway

The development of this compound was a strategic effort to improve upon first-generation INSTIs, such as raltegravir and elvitegravir, by enhancing the barrier to resistance and optimizing pharmacokinetic properties for once-daily dosing without a boosting agent. The discovery process, spearheaded by Shionogi and ViiV Healthcare, involved extensive structure-activity relationship (SAR) studies to identify a compound with superior potency, a favorable resistance profile, and desirable pharmacokinetic characteristics.

The journey began with lead compounds and progressed through systematic chemical modifications to enhance binding to the HIV integrase enzyme and improve metabolic stability. This iterative process of design, synthesis, and testing ultimately led to the identification of S/GSK1349572, which would later be named this compound.

Mechanism of Action: Targeting HIV Integrase

This compound exerts its antiviral effect by inhibiting the strand transfer step of HIV-1 integration.[1][2] This process is essential for the virus to insert its genetic material into the host cell's DNA, a critical stage in the viral replication cycle.[3] this compound binds to the active site of the HIV integrase enzyme, chelating the two essential magnesium ions required for catalytic activity.[4] This binding action effectively blocks the integrase from joining the viral DNA to the host cell's chromosomes, thereby halting viral replication.[2]

Quantitative Preclinical Data

The preclinical evaluation of this compound generated a wealth of quantitative data that demonstrated its potential as a potent antiretroviral agent. These data are summarized in the following tables.

In Vitro Antiviral Activity

This compound demonstrated potent activity against wild-type HIV-1 in various cell-based assays.

| Assay Type | Cell Line | Parameter | Value (nM) |

| Antiviral Activity | PBMCs | EC50 | 0.51 |

| Antiviral Activity | MT-4 cells | EC50 | 0.5 - 2.1 |

| Strand Transfer Inhibition | Recombinant HIV-1 IN | IC50 | 26 - 33 |

EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values are measures of drug potency.[1][5][6]

Activity Against Integrase Inhibitor-Resistant Strains

A key feature of this compound is its activity against HIV-1 strains with resistance mutations to first-generation INSTIs. The fold change (FC) in EC50 or IC50 relative to wild-type virus is a measure of this activity.

| Resistance Mutation(s) | Fold Change in Susceptibility (vs. Wild-Type) |

| Y143R | < 4 |

| N155H | < 4 |

| G140S/Q148H | < 5.6 |

| Q148R | 13 |

| Q148H | 46 |

A lower fold change indicates better activity against the resistant strain.[5][6]

Preclinical Pharmacokinetic Parameters

Pharmacokinetic studies in animal models provided essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

| Species | Parameter | Value |

| Rat | Oral Bioavailability | ~17% (for a precursor compound) |

| Rat | Half-life (t1/2) | ~15 hours |

| Cynomolgus Monkey | Half-life (t1/2) | ~15 hours |

These preclinical pharmacokinetic data supported the potential for once-daily dosing in humans.[7]

Dissociation Half-Life from Integrase-DNA Complex

The prolonged binding of this compound to the integrase-DNA complex is thought to contribute to its high barrier to resistance.

| Compound | Dissociative Half-life (t1/2) from Wild-Type IN-DNA Complex (hours) |

| This compound | 71 |

| Raltegravir | 8.8 |

| Elvitegravir | 2.7 |

The significantly longer dissociative half-life of this compound suggests a more stable interaction with its target.[8]

Key Experimental Protocols

Detailed methodologies were crucial for the rigorous preclinical assessment of this compound. The following sections outline the core principles of the key assays employed.

In Vitro Strand Transfer Assay

Objective: To determine the direct inhibitory activity of this compound on the HIV integrase enzyme's strand transfer function.

Methodology:

-

Reagents: Recombinant purified HIV-1 integrase enzyme, radiolabeled oligonucleotides mimicking the processed HIV-1 U5 DNA end, and a target DNA substrate.

-

Procedure: The integrase enzyme is pre-incubated with the radiolabeled viral DNA substrate to form the integrase-DNA complex.

-

Varying concentrations of this compound are then added to the reaction mixture.

-

The strand transfer reaction is initiated by the addition of the target DNA substrate.

-

The reaction is allowed to proceed for a defined period at 37°C and is then stopped.

-

The reaction products (integrated DNA) are separated from the unintegrated substrate by gel electrophoresis.

-

The amount of integrated product is quantified using phosphorimaging or a similar detection method.

-

The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration.[6]

Cell-Based Antiviral Assay (Single-Cycle Infectivity Assay)

Objective: To measure the antiviral activity of this compound in a cellular context, reflecting its ability to inhibit viral replication within a single round of infection.

Methodology:

-

Cells and Virus: A cell line susceptible to HIV-1 infection (e.g., MT-4 or PBMCs) and a reporter virus (e.g., expressing luciferase or GFP) are used. The use of a reporter virus allows for easy quantification of infection.

-

Procedure:

-

Cells are seeded in microtiter plates.

-

Serial dilutions of this compound are added to the cells.

-

A standardized amount of the reporter virus is then added to each well.

-

The plates are incubated for a period that allows for a single round of viral replication (typically 48-72 hours).

-

-

Data Analysis:

-

The level of reporter gene expression (e.g., luciferase activity or GFP fluorescence) is measured.

-

The percentage of viral inhibition is calculated for each drug concentration relative to a no-drug control.

-

The EC50 value is determined by fitting the data to a dose-response curve.[5]

-

Preclinical Pharmacokinetic Studies in Rats

Objective: To characterize the pharmacokinetic profile of this compound in a small animal model.

Methodology:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Dosing: this compound is administered orally (via gavage) and intravenously (via tail vein injection) to different groups of animals to determine both oral bioavailability and clearance.

-

Sample Collection: Blood samples are collected at multiple time points post-dosing from the tail vein or another appropriate site. Plasma is separated by centrifugation.

-

Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), clearance, and half-life are calculated using non-compartmental analysis.[8]

Preclinical Toxicology Studies

Objective: To assess the safety profile of this compound in animal models before human trials.

Methodology:

-

Study Design: Repeat-dose toxicity studies are conducted in at least two species (one rodent, one non-rodent, e.g., rats and cynomolgus monkeys).

-

Dosing: Animals are administered this compound daily for a specified duration (e.g., 28 days or longer) at multiple dose levels, including a control group.

-

Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and behavior.

-

Assessments: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined for gross and microscopic pathological changes.

-

Data Analysis: The no-observed-adverse-effect level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed. This information is critical for establishing a safe starting dose for human clinical trials.[9]

Conclusion

The preclinical development of this compound was a testament to a rational drug design approach, focusing on overcoming the limitations of earlier antiretroviral agents. The comprehensive in vitro and in vivo studies provided a solid foundation of data demonstrating its potent antiviral activity, favorable resistance profile, and acceptable safety margin. This rigorous preclinical assessment was instrumental in its successful transition to clinical development and its eventual approval as a key component of HIV-1 treatment regimens worldwide.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor this compound (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative evaluation of the antiretroviral efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral activity, safety, and pharmacokinetics/pharmacodynamics of this compound as 10-day monotherapy in HIV-1-infected adults [natap.org]

- 8. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

The Synthetic Maze: A Technical Guide to the Chemical Pathways of Dolutegravir

For Immediate Release

This whitepaper provides an in-depth technical guide to the core chemical synthesis pathways of Dolutegravir, a critical antiretroviral medication for the treatment of HIV-1 infection. Tailored for researchers, scientists, and drug development professionals, this document outlines the primary synthetic routes, presents quantitative data in a comparative format, and offers detailed experimental protocols for key transformations. Visual diagrams of the synthetic workflows are provided to facilitate a clear understanding of the logical relationships between intermediates and reactions.

Executive Summary

The synthesis of this compound, a potent HIV integrase strand transfer inhibitor, has evolved significantly since its inception. Early routes were often lengthy and low-yielding, unsuitable for large-scale industrial production. Subsequent research and development, notably by GlaxoSmithKline (GSK) and other pharmaceutical innovators, have led to more efficient, scalable, and cost-effective manufacturing processes. This guide focuses on two prominent synthetic strategies: one commencing from 4-methoxyacetoacetic acid methyl ester and another utilizing maltol as the starting material. Additionally, advancements in continuous flow chemistry have revolutionized the production of this vital therapeutic agent.

Core Synthetic Pathways

The chemical architecture of this compound is characterized by a complex tetracyclic core. The construction of this scaffold is the central challenge in its synthesis. The following sections detail the primary pathways developed to achieve this.

Pathway 1: The 4-Methoxyacetoacetic Acid Methyl Ester Route

A widely adopted and efficient approach to this compound begins with the readily available 4-methoxyacetoacetic acid methyl ester. This pathway is notable for its convergent nature, building the key pyridone core in a series of well-defined steps.

A key intermediate in this synthesis is the acetal 4 , which is prepared through a multi-component reaction starting from 4-methoxy-β-ketoester.[1] This intermediate serves as a crucial building block, with the methyl ether acting as a protecting group for the hydroxyl function until the final stages of the synthesis.[1] The acetal 4 is then hydrolyzed to an aldehyde 5 , which undergoes cyclization with (R)-3-amino-1-butanol to form the tricyclic carboxylic acid intermediate 6 .[1][2] The final stages involve the coupling of this intermediate with 2,4-difluorobenzylamine, followed by demethylation to yield this compound.[2]

Pathway 2: The Maltol Route

An alternative and practical synthetic method for this compound starts from the readily accessible material, maltol.[3] This approach involves a scalable oxidation process of the methyl moiety of maltol, followed by a palladium-catalyzed carbonylation to introduce the amide moiety.[3] This route is advantageous due to its shorter synthetic sequence and amenability to multi-kilogram scale manufacturing.[3]

The initial steps involve the protection of the hydroxyl group of maltol, followed by oxidation with reagents like selenium dioxide to form a carboxylic acid intermediate.[3] Subsequent reaction with an amino alcohol derivative leads to the formation of the pyridinone core. The synthesis then proceeds through functional group manipulations, including bromination and palladium-catalyzed carboxylation, to introduce the necessary substituents on the pyridone ring.[3] The final steps mirror the previous pathway, involving the construction of the tricyclic system and final deprotection.

Quantitative Data Summary

The efficiency of a synthetic route is a critical factor in pharmaceutical manufacturing. The following tables summarize the reported yields for the key steps in the primary synthesis pathways of this compound.

Table 1: Yields for the 4-Methoxyacetoacetic Acid Methyl Ester Pathway

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Formation of Intermediate A (Acetal 4) | DMF-DMA, Aminoacetaldehyde dimethyl acetal | Methanol | Room Temp | 2.5 | 36 (overall) | [1][2] |

| 2 | Hydrolysis to Aldehyde 5 | CH3SO3H | Acetonitrile | Reflux | - | - | [1][2] |

| 3 | Cyclization to Tricyclic Acid 6 | (R)-3-Amino-1-butanol, Acetic Acid | Acetonitrile | Reflux | 15 | Good | [2] |

| 4 | Amide Coupling | 2,4-Difluorobenzylamine, EDCI, DMAP | Acetonitrile | 80 | 2 | - | [2] |

| 5 | Demethylation | LiBr | Acetonitrile | 80 | 4 | 56 | [2] |

Table 2: Yields for Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages in terms of reduced reaction times and improved yields.

| Step | Reaction | Residence Time | Yield (%) | Reference |

| 1-3 | Pyridone Formation (Telescoped) | 74 min | 57 (overall) | [4] |

| 4-6 | Amidation and Cyclization | - | - | [4] |

| 7 | Demethylation | 31 min | 89 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis of Tricyclic Acid 6[2]

A mixture of compound 4 (20 g, 63 mmol), methanesulfonic acid (1.2 mL, 18.5 mmol), and acetic acid (100 mL) in acetonitrile (100 mL) is prepared. To this solution, (R)-3-amino-1-butanol (8 mL, 188 mmol) is added, and the reaction mixture is refluxed for 15 hours. After cooling, the solution is concentrated under reduced pressure. The residue is diluted with dichloromethane (DCM, 200 mL) and 1N hydrochloric acid (100 mL). The organic phase is separated, and the aqueous phase is extracted with DCM (2 x 100 mL). The combined organic phases are collected, dried, and concentrated to afford the key intermediate 6 .

Protocol 2: Final Synthesis of this compound[2]

To a 1-L round-bottom flask, the tricyclic acid intermediate 6 (10 g, 34 mmol), acetonitrile (300 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 19.5 g, 100 mmol), 4-dimethylaminopyridine (DMAP, 1.67 g, 13.65 mmol), and 2,4-difluorobenzylamine (5 mL, 40.9 mmol) are added sequentially. The resulting suspension is heated to 80 °C in an oil bath. After 2 hours, the solution becomes clear. Lithium bromide (LiBr, 5.5 g, 60 mmol) is then added. After an additional 4 hours, the solid precipitate is collected by filtration and dried under vacuum to yield this compound as a white solid.

Conclusion

The synthesis of this compound has been significantly optimized over the years, moving from lengthy, low-yielding routes to highly efficient and scalable processes. The pathways starting from 4-methoxyacetoacetic acid methyl ester and maltol represent key industrial approaches. The advent of continuous flow chemistry has further streamlined the manufacturing process, reducing reaction times and improving overall efficiency. This technical guide provides a comprehensive overview of these synthetic strategies, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. The provided data and protocols serve as a practical resource for the synthesis and further investigation of this important antiretroviral agent.

References

Dolutegravir structural characteristics and formulation

An In-depth Technical Guide to the Structural Characteristics and Formulation of Dolutegravir

Introduction

This compound (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART).[1][2] It is recommended by the World Health Organization (WHO) as a preferred first- and second-line treatment for all persons with HIV.[2] this compound's high efficacy, favorable tolerability, and high barrier to resistance contribute to its clinical success.[1][3] This technical guide provides a detailed examination of the core structural characteristics of this compound and the various formulation strategies employed to deliver it effectively.

Structural Characteristics of this compound

This compound's potency and resistance profile are directly linked to its unique chemical architecture. It is a monocarboxylic acid amide obtained by the formal condensation of the carboxy group of (4R,12aS)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4][5]oxazine-9-carboxylic acid with the amino group of 2,4-difluorobenzylamine.[4]

The structure consists of three main parts: a tricyclic metal-chelating core, a flexible linker group, and a difluorophenyl ring.[5] This structure allows it to bind tightly to the HIV-1 integrase active site.[5][6] The extended linker region enables the difluorophenyl group to enter deeper into the pocket vacated by the displaced viral DNA base, forming more intimate contacts compared to first-generation INSTIs like raltegravir.[5][6][7] This enhanced binding contributes to its high potency against wild-type HIV-1 and many INSTI-resistant variants.[5][6]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The drug is typically used as a sodium salt in formulations.[8]

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₉F₂N₃O₅ | [4][9][][11] |

| Molecular Weight | 419.38 g/mol (Free Acid) | [9][] |

| 441.4 g/mol (Sodium Salt) | [8][12] | |

| Appearance | White to off-white solid/powder | [9] |

| CAS Number | 1051375-16-6 | [4] |

| IUPAC Name | (3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.0³,⁸]tetradeca-10,13-diene-13-carboxamide | [4] |

| Solubility | Sparingly soluble in aqueous buffers; soluble in DMSO (2.5 mg/mL) and DMF (5 mg/mL); slightly soluble in ethanol. | [13] |

Mechanism of Action

This compound inhibits the catalytic activity of HIV integrase, an enzyme essential for the replication of the virus.[14][15] Specifically, it targets the strand transfer step of retroviral DNA integration.[4][14][16] The drug binds to the active site of the integrase-viral DNA complex (the "intasome"), chelating two critical magnesium ions through its three coplanar oxygen atoms.[5][6] This action prevents the covalent insertion of the viral DNA into the host cell's genome, effectively halting the formation of the HIV-1 provirus and disrupting the viral replication cycle.[8][14][17]

Formulation of this compound

This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[18] Formulation strategies are therefore critical for ensuring adequate bioavailability.

Commercial Formulations

This compound is available commercially in several oral dosage forms to cater to different patient populations, from adults to young children.[1][4][19]

| Dosage Form | Brand Name(s) | Available Strengths | Key Features & Population |

| Film-Coated Tablet | Tivicay® | 10 mg, 25 mg, 50 mg | Standard oral dosage for adults and children weighing ≥20 kg.[20][21] |

| Dispersible Tablet | Tivicay PD®, Instgra® | 5 mg, 10 mg | For pediatric patients (from 4 weeks, ≥3 kg) who cannot swallow tablets.[21][22][23] Can be dispersed in water.[22] |

| Fixed-Dose Combination Tablets | Triumeq®, Juluca®, Dovato® | Varies (e.g., 50 mg DTG / 600 mg ABC / 300 mg 3TC) | Simplifies regimens by combining this compound with other antiretrovirals, improving adherence.[3][20] |

Note: The different formulations (e.g., tablets for oral suspension vs. standard tablets) are not bioequivalent on a milligram-per-milligram basis and are not interchangeable.[23][24]

Excipients

A variety of excipients are used in this compound formulations to ensure stability, manufacturability, and proper drug release.

| Excipient Function | Examples |

| Fillers/Diluents | Microcrystalline Cellulose, Mannitol, Lactose Monohydrate, Calcium Sulfate Dihydrate |

| Binders | Povidone (K29/30, K90), Copovidone, Hydroxypropyl Methylcellulose (HPMC) |

| Disintegrants | Crospovidone, Sodium Starch Glycolate |

| Glidants/Lubricants | Silicon Dioxide, Magnesium Stearate, Talc |

| Polymers (Controlled Release) | HPMC K15M, Carbopol 971G |

| Solubilizers/Carriers (Advanced) | Soluplus®, Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) 6000 |

(Data sourced from:[23][25][26][27][28][29])

Advanced Drug Delivery Systems

To improve patient adherence and target viral reservoirs, significant research has been dedicated to developing long-acting (LA) and other advanced formulations of this compound.[1]

-

Long-Acting Injectables: Nanocrystal formulations of this compound prodrugs have been developed that can sustain drug concentrations for extended periods (up to a year in animal models) after a single parenteral dose.[1][30]

-

In-Situ Forming Implants: Subcutaneously administered formulations that form a solid implant under the skin have been shown to deliver this compound for up to 9 months and can be removed if necessary.[31]

-

Nanoemulsions: Self-nano emulsifying drug delivery systems (SNEDDS) and other nanoemulsions have been developed to enhance the oral delivery and solubility of this compound.[1][18] These systems use oils (e.g., Capmul MCM, Oleic acid), surfactants (e.g., Kolliphor RH40, Tween 80), and co-surfactants (e.g., PEG 400).[1][18]

-

Intranasal Delivery: Nanoemulsion-based in-situ gels for intranasal administration are being explored for direct brain targeting to manage NeuroAIDS, bypassing the blood-brain barrier.[32]

Experimental Protocols

The development and quality control of this compound formulations rely on standardized experimental protocols.

Solubility Determination (Shake Flask Method)

This protocol is used to determine the equilibrium solubility of this compound or its formulations in a specific medium.[33]

-

Apparatus: Orbital shaker incubator, centrifuge, HPLC system.

-

Reagents: this compound (or formulation), selected buffer (e.g., pH 6.8 phosphate buffer).[33]

-

Procedure:

-

Add an excess amount of the this compound-containing sample to a vial containing the buffer solution.[33]

-

Place the sealed vials in an orbital shaker set to a specified temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm) for a period sufficient to reach equilibrium (e.g., 24 hours).[25][33]

-

After incubation, centrifuge the samples (e.g., 10,000 rpm for 10 minutes) to separate the undissolved solid.[33]

-

Carefully collect the supernatant, dilute it appropriately, and analyze the concentration of dissolved drug using a validated HPLC method.[33]

-

In-Vitro Dissolution Profiling

This protocol evaluates the rate and extent to which the drug is released from a solid dosage form.

-

Apparatus: USP Dissolution Apparatus II (Paddle type).[25][33]

-

Reagents: Dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer).[25][33]

-

Procedure:

-

Place the dosage form (e.g., one tablet) into each vessel of the dissolution apparatus.[25]

-

Maintain the medium at a constant temperature (37 ± 0.5°C) and stir with the paddle at a specified speed (e.g., 50 or 75 rpm).[25][33]

-

Withdraw samples (e.g., 1 mL) at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes).[33]

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter or centrifuge the samples to remove any undissolved particles.[33]

-

Analyze the samples for this compound concentration using a suitable analytical method, such as UV-Vis spectrophotometry (at ~260 nm) or HPLC.[25][34]

-

Calculate the cumulative percentage of drug released at each time point.[25]

-

Conclusion

The chemical structure of this compound is intrinsically linked to its potent activity as a second-generation integrase inhibitor, providing a high barrier to resistance. The formulation of this BCS Class II compound is a critical aspect of its clinical utility, with current commercial products offering dosing flexibility for a wide range of patient populations. Ongoing research into advanced drug delivery systems, such as long-acting injectables and nano-formulations, holds the promise of further improving treatment adherence and efficacy, bringing the goal of eradicating HIV as a public health threat closer to reality.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor this compound (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and functional analyses of the second-generation integrase strand transfer inhibitor this compound (S/GSK1349572) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hivclinic.ca [hivclinic.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. This compound Sodium | C20H18F2N3NaO5 | CID 46216142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 20. This compound | Johns Hopkins HIV Guide [hopkinsguides.com]

- 21. WHO welcomes FDA approval of new formulation of this compound for young children living with HIV [who.int]

- 22. This compound = DTG oral | MSF Medical Guidelines [medicalguidelines.msf.org]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. Tivicay, Tivicay PD (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 25. ijrpc.com [ijrpc.com]

- 26. This compound API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]

- 27. This compound Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 28. FORMULATION AND EVALUATION OF this compound SODIUM CONTROLLED RELEASE TABLETS. [zenodo.org]

- 29. impactfactor.org [impactfactor.org]

- 30. Nano-Formulated Long-Acting this compound - cell/tissue/reservoir penetration [natap.org]

- 31. Ultra-long-acting removable drug delivery system for HIV treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Intranasal Administration of this compound-Loaded Nanoemulsion-Based In Situ Gel for Enhanced Bioavailability and Direct Brain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity of Dolutegravir to HIV-1 Integrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Dolutegravir to its target, the HIV-1 integrase enzyme. This compound is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated potent antiviral activity and a high barrier to resistance. This document delves into the quantitative aspects of its binding, the experimental methodologies used for these measurements, and the molecular mechanism of action.

Quantitative Analysis of this compound's Binding Affinity

The potency of this compound is reflected in its low nanomolar to sub-nanomolar inhibitory and effective concentrations. Its efficacy is further highlighted by a significantly slower dissociation rate from the integrase-DNA complex compared to first-generation INSTIs, which is believed to contribute to its high barrier to resistance.[1][2]

Inhibitory and Effective Concentrations

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound against wild-type and resistant strains of HIV-1.

Table 1: IC50 Values for this compound against Wild-Type HIV-1 Integrase

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 | 2.7 nM | In vitro | [3] |

| IC50 (median) | 1.07 nM (range: 0.8-1.6 nM) | PhenoSense® IN assay (9 wild-type isolates) | [4] |

| Protein-Adjusted IC50 | 0.016 µg/mL | --- | [5] |

| IC50 | 0.2 ng/mL | --- | [6] |

Table 2: EC50 Values for this compound against Wild-Type HIV-1

| Parameter | Value | Cell Type | Reference |

| EC50 | 0.51 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [3] |

| EC50 (mean) | 0.5 nM to 2.1 nM | PBMCs and MT-4 cells | [7] |

| EC50 (mean) | 1.5 ± 0.6 nM | Single-cycle assay (HIV-1NL4-3) | [8] |

| EC50 (mean) | 1.3 ± 0.2 nM | Single-cycle assay (Multiple HIV-1 isolates) | [8] |

Table 3: Fold Change in IC50 for this compound against INSTI-Resistant HIV-1 Mutants

| Integrase Mutation(s) | Median Fold Change (FC) in IC50 | Reference |

| N155H | 1.37 | [4] |

| T97A + Y143R | 1.05 | [4] |

| G140S + Q148H | 3.75 | [4] |

| G140S + Q148R | 13.3 | [4] |

Dissociation Kinetics

Kinetic studies reveal that this compound has a remarkably long dissociative half-life from the wild-type integrase-viral DNA complex, a key factor in its durable antiviral effect.[1][9]

Table 4: Dissociation Rate (koff) and Half-Life (t1/2) of this compound from HIV-1 Integrase-DNA Complexes

| Integrase Genotype | koff (x 10-6 s-1) | Dissociative Half-Life (t1/2) (hours) | Reference |

| Wild-Type | 2.7 ± 0.4 | 71 | [1] |

| Y143R | 3.2 ± 0.6 | 60 | [1] |

| Q148H | 37 ± 4 | 5.2 | [1] |

| N155H | 18 ± 2 | 10.7 | [1] |

| Q148K | 11 ± 1 | 17.6 | [9] |

| Q148R | 9.8 ± 0.9 | 19.6 | [9] |

| G140S/Q148H | 58 ± 5 | 3.3 | [1] |

Mechanism of Action: Integrase Strand Transfer Inhibition

This compound functions as an integrase strand transfer inhibitor (INSTI).[10] It targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[10][11] The mechanism involves the following key steps:

-

Binding to the Integrase-DNA Complex: this compound binds to the active site of the integrase enzyme after it has formed a complex with the viral DNA (the "intasome").[10]

-

Chelation of Magnesium Ions: The active site of integrase contains two essential magnesium ions (Mg2+). This compound's structure allows it to chelate these metal ions, effectively disabling the catalytic activity of the enzyme.

-

Blocking Strand Transfer: By binding to the active site and chelating the Mg2+ ions, this compound prevents the crucial strand transfer step, where the viral DNA is inserted into the host DNA.[7][10]

-

Halting Viral Replication: The inhibition of strand transfer prevents the integration of the viral genome, thereby halting the HIV replication cycle.[10]

References

- 1. This compound (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (S/GSK1349572) exhibits significantly slower dissociation than raltegravir and elvitegravir from wild-type and integrase inhibitor-resistant HIV-1 integrase-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Activity of the Integrase Inhibitor this compound Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activity, safety, and pharmacokinetics/pharmacodynamics of this compound as 10-day monotherapy in HIV-1-infected adults [natap.org]

- 6. A Study of the Pharmacokinetics and Antiviral Activity of this compound in Cerebrospinal Fluid in HIV-1-Infected, ART-Naive Subjects [natap.org]

- 7. This compound: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of this compound against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 11. This compound | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of Dolutegravir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of dolutegravir, an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. The information presented is intended to support research, development, and regulatory activities related to this antiretroviral agent.

Executive Summary

This compound has undergone a thorough preclinical safety evaluation in various animal models. The major toxicity observed in preclinical studies was gastrointestinal intolerance, which was considered a local rather than a systemic effect. Extensive testing has demonstrated that this compound is not genotoxic, carcinogenic, or teratogenic at exposures significantly higher than those achieved at the recommended human dose. Reproductive and developmental toxicology studies in rats and rabbits have shown no adverse effects on fertility or embryo-fetal development.

General Toxicology

Repeat-dose toxicity studies of up to 26 weeks in rats and 38 weeks in monkeys have been conducted. The primary finding across species in short-term, subchronic, and chronic repeat-dose studies was gastrointestinal effects, including inflammation and hemorrhage.

Genotoxicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has shown no evidence of mutagenic or clastogenic potential.

Table 1: Summary of Genotoxicity Studies

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium & Escherichia coli | With and without S9 | Negative |

| Mammalian Cell Gene Mutation | L5178Y Mouse Lymphoma Assay | With and without S9 | Negative |

| In vivo Chromosomal Damage | Rodent Micronucleus Assay | N/A | Negative |

Experimental Protocols: Genotoxicity

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) were used to detect point mutations.

-

Methodology: The plate incorporation method was utilized. This compound was tested in the presence and absence of a rat liver S9 fraction for metabolic activation.

-

Endpoints: The number of revertant colonies was counted and compared to solvent and positive controls.

-

-

Mouse Lymphoma Assay:

-

Test System: L5178Y mouse lymphoma cells were used to assess for gene mutations at the thymidine kinase (TK) locus.

-

Methodology: Cells were exposed to various concentrations of this compound with and without S9 metabolic activation.

-

Endpoints: The frequency of TK-/- mutants was determined by cloning in the presence of trifluorothymidine (TFT).

-

-

In vivo Rodent Micronucleus Assay:

-

Test System: Rodents (species not specified in the provided search results).

-

Methodology: Animals were administered this compound, and bone marrow cells were harvested to assess chromosomal damage.

-

Endpoints: The frequency of micronucleated polychromatic erythrocytes was evaluated.

-

Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice and rats, and no drug-related neoplastic findings were observed.

Table 2: Summary of Carcinogenicity Studies

| Species | Duration | Doses Administered (mg/kg/day) | Key Findings |

| Mouse | 2 years | Up to 500 | No significant increases in drug-related neoplasms. Exposures were approximately 14-fold higher than human exposure at the recommended dose. |

| Rat | 2 years | Up to 50 | No increases in drug-related neoplasms. Exposures were 10-fold (males) and 15-fold (females) higher than human exposure at the recommended dose. |

Experimental Protocols: Carcinogenicity

-

Two-Year Rodent Bioassay:

-

Species: Mice and rats.

-

Methodology: this compound was administered daily via oral gavage for two years. A control group received the vehicle.

-

Endpoints: Comprehensive histopathological examination of all tissues was performed to identify any neoplastic or non-neoplastic lesions.

-

Reproductive and Developmental Toxicology

This compound has been extensively studied for its effects on fertility, and embryo-fetal and pre- and post-natal development. No adverse effects on reproductive function or development have been observed in these studies.[1]

Table 3: Summary of Reproductive and Developmental Toxicology Studies

| Study Type | Species | Dosing Period | Key Findings |

| Fertility and Early Embryonic Development | Rat | Before mating and through implantation | No effects on reproductive cycles, ovulation, or fertility.[1] No Observed Adverse Effect Level (NOAEL) for fertility was established at doses providing exposures up to 27 times the human clinical exposure.[2] |

| Embryo-Fetal Development | Rat | Gestation days 6 to 17 | No maternal toxicity, developmental toxicity, or teratogenicity at doses up to 1,000 mg/kg/day, resulting in exposures approximately 27 times the human clinical exposure. |

| Embryo-Fetal Development | Rabbit | Gestation days 6 to 18 | No developmental toxicity or teratogenicity at doses up to 1,000 mg/kg/day, resulting in exposures approximately 0.4 times the human clinical exposure. |

| Pre- and Post-Natal Development | Rat | Gestation through lactation | No malformations or other developmental abnormalities observed in pups exposed during pregnancy and via milk.[1] |

Experimental Protocols: Reproductive and Developmental Toxicology

-

Fertility and Early Embryonic Development (Rat):

-

Methodology: Male and female rats were administered this compound prior to and during mating, and females were dosed through implantation.

-

Endpoints: Mating performance, fertility indices, and early embryonic development (e.g., corpora lutea, implantation sites) were evaluated.

-

-

Embryo-Fetal Development (Rat and Rabbit):

-

Methodology: Pregnant rats and rabbits were administered this compound daily during the period of organogenesis.

-

Endpoints: Maternal toxicity, and fetal viability, weight, and morphology (external, visceral, and skeletal examinations) were assessed.

-

-

Pre- and Post-Natal Development (Rat):

-

Methodology: Pregnant rats were dosed from gestation through lactation.

-

Endpoints: Maternal health, parturition, and the growth, development, and reproductive performance of the F1 generation were evaluated.

-

Safety Pharmacology

Safety pharmacology studies have been conducted to evaluate the potential effects of this compound on vital organ systems. No significant adverse effects have been identified.

Signaling Pathways and Molecular Toxicology

Recent research has begun to explore the molecular mechanisms underlying this compound's toxicological profile, particularly concerning potential off-target effects.

Experimental Workflow for Investigating this compound-Induced Endoplasmic Reticulum Stress

Studies have indicated that this compound may induce endoplasmic reticulum (ER) stress in brain microvascular endothelial cells. This is characterized by the activation of ER stress sensor proteins and downstream markers. Additionally, this compound treatment has been associated with transient calcium flux and an increase in reactive oxygen species (ROS).

This compound and Cellular Signaling

In vitro studies suggest that this compound can modulate several cellular signaling pathways. It has been shown to induce ER stress, leading to increased production of reactive oxygen species (ROS). Furthermore, this compound has been observed to increase intracellular calcium levels and inhibit autophagy. These effects may contribute to the overall cellular toxicity profile of the drug.

Conclusion

The comprehensive preclinical safety and toxicology evaluation of this compound supports its use in the treatment of HIV-1 infection. The data from genotoxicity, carcinogenicity, and reproductive and developmental toxicology studies have not identified any significant safety concerns at clinically relevant exposures. The primary toxicity observed in animal studies was gastrointestinal intolerance. Ongoing research into the molecular toxicology of this compound will continue to provide a more detailed understanding of its interaction with cellular pathways.

References

Methodological & Application

Application Notes and Protocols for Dolutegravir Quantification Using High-Performance Liquid Chromatography (HPLC) Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of dolutegravir in various matrices using High-Performance Liquid Chromatography (HPLC). The information is compiled from a review of established and validated analytical methods.

Introduction

This compound is an integrase strand transfer inhibitor (INSTI) class of antiretroviral drug used in the treatment of HIV-1 infection.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[3][4] HPLC is a widely used analytical technique for the determination of this compound due to its sensitivity, specificity, and robustness.[5][6] This document outlines various HPLC methods, including reversed-phase (RP-HPLC) and ultra-performance liquid chromatography (UPLC), for the quantification of this compound in bulk drug, pharmaceutical dosage forms, and human plasma.[7][8][9]

Mechanism of Action of this compound

This compound targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[1][10] By binding to the active site of the integrase, this compound blocks the strand transfer step of retroviral DNA integration into the host cell's genome.[2][11] This inhibition of viral replication leads to a reduction in viral load.[2]

Caption: Mechanism of action of this compound.

Experimental Protocols

Below are detailed protocols for the quantification of this compound using HPLC, based on published methods. These protocols cover sample preparation and chromatographic conditions for different sample matrices.

This protocol is adapted from a stability-indicating HPLC method.[5]

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)[9]

-

This compound tablets (e.g., 50 mg)[9]

2. Instrumentation:

-

HPLC system with UV detector

-

ODS C18 column (150 x 4.6 mm, 5 µm particle size)[5]

-

Analytical balance

-

Sonicator

-

Volumetric flasks

-

Syringe filters (0.45 µm)

3. Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[9]

-

Add approximately 70 mL of methanol and sonicate to dissolve.[9]

-

Make up the volume to 100 mL with methanol to obtain a concentration of 100 µg/mL.[9]

-

From this stock solution, prepare working standard solutions of desired concentrations by diluting with the mobile phase.

4. Preparation of Sample Solution (from Tablets):

-

Weigh and powder 20 this compound tablets.[9]

-

Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.[9]

-

Add approximately 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.[9]

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration curve range.

5. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile: water (pH 7.5) in the ratio of 80:20 v/v[5]

-

Flow Rate: 1 mL/min[5]

-

Column: ODS C18 (150 x 4.6 mm, 5 µm)[5]

-

Detection Wavelength: 260 nm[5]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

This protocol is based on a validated bioanalytical HPLC method.[8][12]

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (e.g., Pioglitazone or Triamcinolone)[8][12]

-

Acetonitrile (HPLC grade)[8]

-

Methanol (HPLC grade)[8]

-

Phosphate buffer (pH 3.0)[8]

-

Human plasma (drug-free)

-

Methyl tert-butyl ether (for liquid-liquid extraction)[12]

2. Instrumentation:

-

HPLC system with UV detector

-

C18 column (e.g., RESTEC C18, 250 x 4.6 mm, 5 µm)[8]

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator (if using liquid-liquid extraction)

3. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of this compound and the internal standard in methanol.[8]

-

Spike drug-free human plasma with appropriate volumes of the this compound stock solution to prepare calibration standards and QC samples at different concentration levels (e.g., low, medium, and high).[8]

4. Sample Preparation (Protein Precipitation Method):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.[8]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube and inject a portion into the HPLC system.

5. Sample Preparation (Liquid-Liquid Extraction Method):

-

To 100 µL of plasma sample, add the internal standard and 1 mL of methyl tert-butyl ether.[12]

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[12]

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.[12]

6. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile: Phosphate Buffer (pH 3.0) in the ratio of 50:50 v/v[8]

-

Flow Rate: 1 mL/min[8]

-

Column: C18 (250 x 4.6 mm, 5 µm)[8]

-

Detection Wavelength: 258 nm[8]

-

Injection Volume: 20-40 µL[12]

-

Column Temperature: Ambient

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound using HPLC.

Caption: General workflow for this compound quantification by HPLC.

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification.

Table 1: HPLC Methods for this compound in Bulk and Pharmaceutical Dosage Forms

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | ODS C18 (150x4.6mm, 5µm)[5] | Phenyl-Hexyl (250x4.6mm, 5µm)[6] | Intersil C-18 (250x4.6mm, 5µm)[9] | Kromasil C8 (150x4.6mm, 5µm)[7] |

| Mobile Phase | ACN:Water (pH 7.5) (80:20)[5] | Buffer:Methanol:ACN (45:49:6)[6] | Phosphate Buffer (pH 3.6):ACN (40:60)[9] | 0.1% TFA in Water:Methanol (Gradient)[7] |

| Flow Rate | 1.0 mL/min[5] | 1.2 mL/min[6] | 1.0 mL/min[9] | 1.0 mL/min[7] |

| Detection λ | 260 nm[5] | 258 nm[6] | 258 nm[9] | 240 nm[7] |

| Linearity Range | 5-35 µg/mL[5] | LOQ-200% of spec. limit[13] | Not Specified | Not Specified |

| Correlation (r²) | >0.999[5] | >0.995[13] | 0.9996[9] | >0.998[7] |

| LOD | Not Specified | Not Specified | 2.70 µg/mL[9] | Not Specified |

| LOQ | Not Specified | Not Specified | 8.19 µg/mL[9] | Not Specified |

| Retention Time | 3.0 ± 0.1 min[14] | Not Specified | Not Specified | Not Specified |

Table 2: HPLC and UPLC Methods for this compound in Human Plasma

| Parameter | Method 1 (HPLC) | Method 2 (HPLC) | Method 3 (UPLC-UV) | Method 4 (UPLC-MS/MS) |

| Column | RESTEC C18 (250x4.6mm, 5µm)[8] | CLC-ODS (150x6mm, 5µm)[12] | C8 reversed-phase[3] | XBridge C18 (50x2.1mm)[15] |

| Mobile Phase | ACN:Phosphate Buffer (pH 3) (50:50)[8] | ACN:Phosphate Buffer (40:60)[12] | Formic Acid/Ammonium Acetate in Water and ACN (Gradient)[3] | ACN:Water with 0.1% Formic Acid (60:40)[15] |

| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[12] | 0.3 mL/min[3] | Not Specified |

| Detection | UV at 258 nm[8] | UV[12] | UV at 258 nm[3] | MS/MS[15] |

| Linearity Range | 0.2-8 µg/mL[8] | 0.05-10 µg/mL[12] | 0.25-10 µg/mL[3] | 9.7-9700 ng/mL[16] |

| Correlation (r/r²) | Not Specified | r = 0.9995[12] | r > 0.9999[3] | Not Specified |

| LOD | Not Specified | Not Specified | Not Specified | Not Specified |

| LOQ | 0.05 µg/mL[12] | Not Specified | Not Specified | 9.7 ng/mL[16] |

| Recovery | >85%[8] | 65.2-75.7% (extraction)[12] | 94.3-100% (extraction)[3] | ≥76%[16] |

Conclusion

A variety of reliable and robust HPLC and UPLC methods have been developed and validated for the quantification of this compound in different matrices.[5][16] The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The protocols and data presented in this document provide a comprehensive resource for researchers, scientists, and drug development professionals working with this compound. As with any analytical method, it is essential to perform method validation or verification to ensure its suitability for the intended purpose.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. A Validated Method for Quantification of this compound Using Ultra Performance Liquid Chromatography Coupled With UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of this compound Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. longdom.org [longdom.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. [Mechanisms of action, pharmacology and interactions of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an HPLC method for quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacophorejournal.com [pharmacophorejournal.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. A Sensitive HPLC-MS/MS Method for the Determination of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs this compound, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UV-Visible Spectroscopic Analysis of Dolutegravir

Introduction

Dolutegravir is an antiretroviral medication used in the treatment of HIV infection.[1] It belongs to the class of integrase strand transfer inhibitors.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. UV-Visible spectroscopy is a simple, cost-effective, and rapid analytical technique widely employed for this purpose.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using UV-Visible spectroscopy, intended for researchers, scientists, and drug development professionals. The methods described are based on validated procedures reported in the scientific literature.

Principle of UV-Visible Spectroscopy for this compound Analysis

UV-Visible spectroscopy is based on the principle that molecules containing chromophores absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. This compound exhibits significant absorbance in the UV region, which can be utilized for its quantitative estimation.[3]

Experimental Protocols

Method 1: Quantitative Analysis of this compound in Bulk and Pharmaceutical Formulations

This protocol describes a validated UV-spectrophotometric method for the estimation of this compound in bulk drug and tablet dosage forms.

1. Instrumentation and Reagents

-

Instrument: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cells.[1]

-

Reagents:

2. Preparation of Solutions

-

Solvent Selection: this compound is freely soluble in methanol.[3] A mixture of methanol and water is commonly used as the solvent system.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in 5 mL of methanol by sonicating for 10 minutes. Make up the volume to 10 mL with methanol.[3]

-

Working Standard Stock Solution (100 µg/mL): Transfer 10 mL of the standard stock solution to a 100 mL volumetric flask and dilute to the mark with distilled water.[3]

-

Calibration Standards: From the working standard stock solution, prepare a series of dilutions in the concentration range of 5-40 µg/mL by diluting with distilled water.[2][4]

3. Determination of Maximum Absorbance (λmax)

-

Scan a 10 µg/mL solution of this compound from 200-400 nm against a solvent blank (methanol and water mixture).[1]

-

The maximum absorbance (λmax) for this compound is typically observed at approximately 254-260 nm.[2][5]

4. Calibration Curve

-

Measure the absorbance of each calibration standard at the determined λmax.

-

Plot a graph of absorbance versus concentration.

-

The plot should be linear, and the correlation coefficient (r²) should be close to 0.999.[1][2]

5. Analysis of this compound Tablets

-

Weigh and powder 20 tablets to get the average weight.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add a small amount of methanol and sonicate to dissolve the drug. Make up the volume with methanol to obtain a concentration of 100 µg/mL.

-

Filter the solution using a Whatman filter paper, discarding the first few mL of the filtrate.[3]

-

Dilute an appropriate volume of the filtrate with water to obtain a final concentration within the calibration range.

-